molecular formula C17H26N2O3 B1373797 tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate CAS No. 1252276-68-8

tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate

Cat. No. B1373797
M. Wt: 306.4 g/mol
InChI Key: KXXDFDDGBHGUSG-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate” is a chemical compound with the molecular formula C17H26N2O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of carbamates, such as “tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate”, often involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .


Molecular Structure Analysis

The molecular weight of “tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate” is 306.40 .


Chemical Reactions Analysis

Carbamates, including “tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate”, are often used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

  • Biopharmaceutical Formulations

    • Field : Pharmaceutical Science
    • Application : Tert-butyl alcohol is used in the lyophilization (freeze-drying) of pharmaceuticals. It offers benefits such as increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Method : The interactions between two model proteins (lactate dehydrogenase and myoglobin) and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol were investigated . The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
    • Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • Synthesis of Novel Organic Compounds

    • Field : Organic Chemistry
    • Application : Derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Method : The synthesis of these compounds involves various chemical reactions, but the specific procedures are not detailed in the source .
    • Results : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application : Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Method : The synthesis involves the use of enantiopure tert-butanesulfinamide. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Results : The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .
  • Asymmetric Synthesis of Amines

    • Field : Organic Chemistry
    • Application : Tert-butanesulfinamide is used in the asymmetric synthesis of amines . A wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2 and 1,3-amino alcohols and α-trifluoromethyl amines are efficiently synthesized using this methodology .
    • Method : Tert-butanesulfinamide is prepared using catalytic enantioselective methods in two steps from the extremely inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in uniformly high yields .
    • Results : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application : Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Method : The synthesis involves the use of enantiopure tert-butanesulfinamide. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Results : The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .
  • Asymmetric Synthesis of Amines

    • Field : Organic Chemistry
    • Application : Tert-butanesulfinamide is used in the asymmetric synthesis of amines . A wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2 and 1,3-amino alcohols and α-trifluoromethyl amines are efficiently synthesized using this methodology .
    • Method : Tert-butanesulfinamide is prepared using catalytic enantioselective methods in two steps from the extremely inexpensive oil waste by-product, tert-butyl disulfide. Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in uniformly high yields .
    • Results : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

Future Directions

Carbamates, including “tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play an important role in modern drug discovery and medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[2-(4-phenylbutanoylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-13-12-18-15(20)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXDFDDGBHGUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate

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